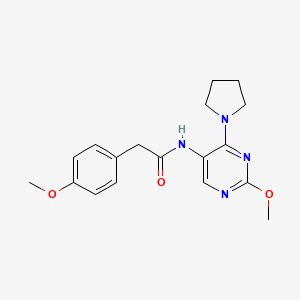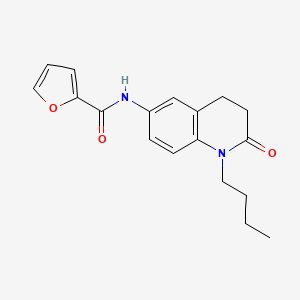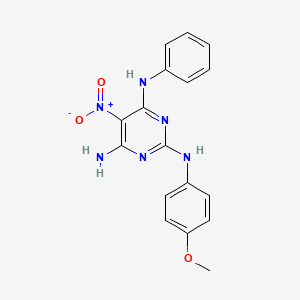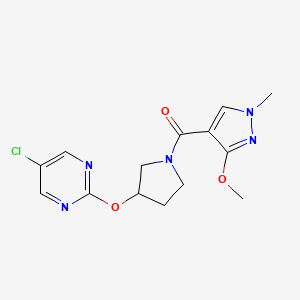
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a pyrazole ring, and a chloropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Chloropyrimidine Synthesis: The chloropyrimidine moiety can be synthesized by chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl₃).
Coupling Reactions: The final compound is obtained by coupling the chloropyrimidine with the pyrrolidine and pyrazole intermediates. This step often involves nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The chloropyrimidine moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The chloropyrimidine moiety can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
- (3-((5-bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Uniqueness
The presence of the chlorine atom in (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone can significantly influence its reactivity and binding properties compared to its bromine or fluorine analogs. Chlorine’s size and electronegativity can affect the compound’s overall pharmacokinetics and pharmacodynamics, making it unique in its class.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O3/c1-19-8-11(12(18-19)22-2)13(21)20-4-3-10(7-20)23-14-16-5-9(15)6-17-14/h5-6,8,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOSQPBLPDHZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
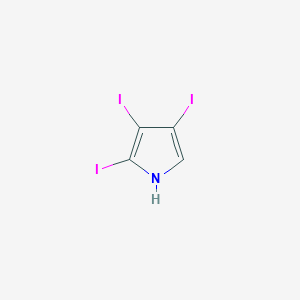
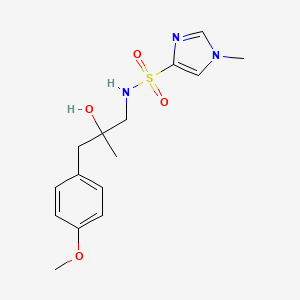
![1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2624659.png)
![N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide](/img/structure/B2624660.png)
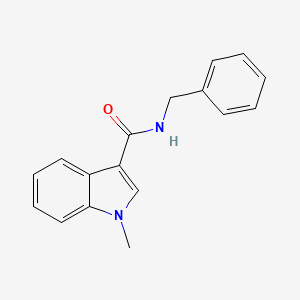
![N-Methyl-N-[2-oxo-2-[3-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindol-1-yl]ethyl]prop-2-enamide](/img/structure/B2624663.png)
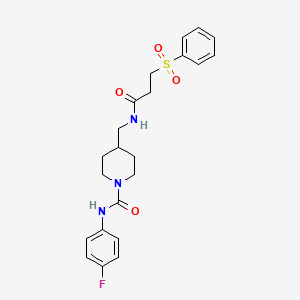
![3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2624665.png)
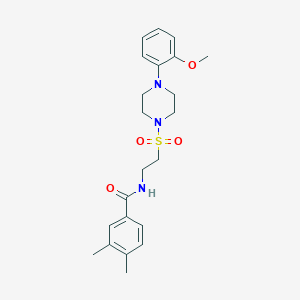
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2624670.png)

